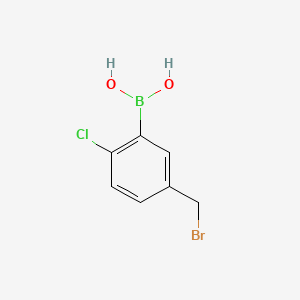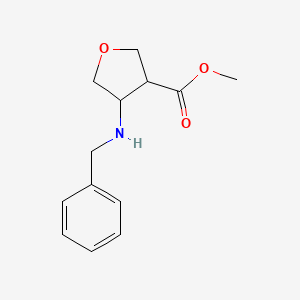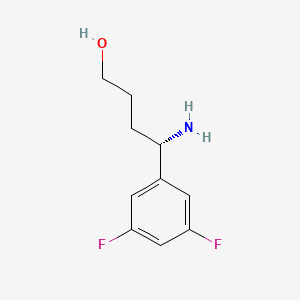![molecular formula C21H26ClNO4 B14021176 [Bis(phenylmethyl)amino]propanedioic acid, hydrochloride CAS No. 56599-02-1](/img/structure/B14021176.png)
[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(dibenzylamino)propanedioate is an organic compound with the molecular formula C21H25NO4. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a dibenzylamino group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(dibenzylamino)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with dibenzylamine to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-(dibenzylamino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of large reactors, precise temperature control, and efficient mixing to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(dibenzylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(dibenzylamino)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(dibenzylamino)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dibenzylamino group participates in the formation of new chemical bonds. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Diethyl 2-(dibenzylamino)propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-(benzylamino)propanedioate. While diethyl malonate is a simpler molecule with two ester groups, diethyl 2-(dibenzylamino)propanedioate has an additional dibenzylamino group, which imparts unique reactivity and applications. Diethyl 2-(benzylamino)propanedioate, on the other hand, has only one benzyl group, making it less sterically hindered and potentially more reactive in certain reactions .
Similar Compounds
- Diethyl malonate
- Diethyl 2-(benzylamino)propanedioate
- Diethyl 2-(phenylamino)propanedioate
Propiedades
Número CAS |
56599-02-1 |
|---|---|
Fórmula molecular |
C21H26ClNO4 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
diethyl 2-(dibenzylamino)propanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-3-25-20(23)19(21(24)26-4-2)22(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
Clave InChI |
OLVJNNRMBVDPSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
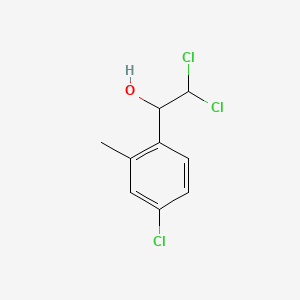
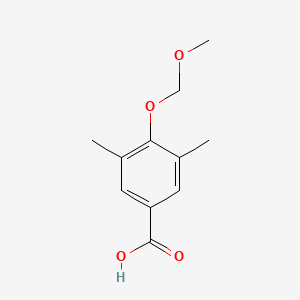
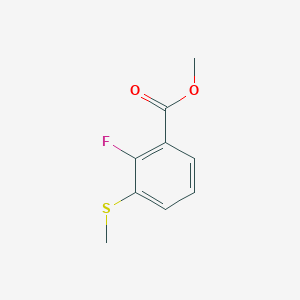
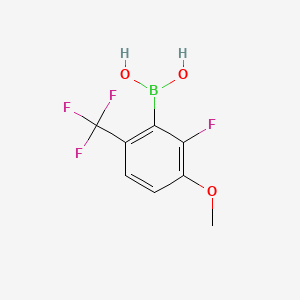


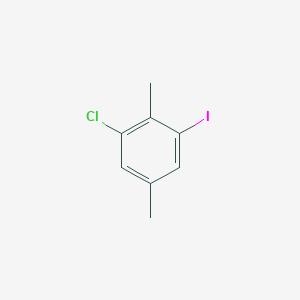
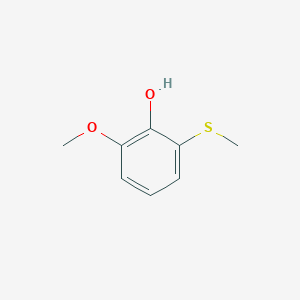
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
